

An In-depth Technical Guide to 6-O-(tert-Butyldimethylsilyl)-D-glucal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-O-(tert-Butyldimethylsilyl)-D-glucal

Cat. No.: B1600733

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-(tert-Butyldimethylsilyl)-D-glucal is a selectively protected monosaccharide derivative that serves as a versatile building block in carbohydrate chemistry. Its strategic silylation at the primary hydroxyl group leaves the secondary hydroxyls at C-3 and C-4 available for further functionalization, making it a valuable intermediate in the synthesis of complex oligosaccharides and glycoconjugates. The bulky tert-butyldimethylsilyl (TBDMS) protecting group influences the reactivity and stereoselectivity of glycosylation reactions, particularly in the context of Ferrier rearrangements. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in the synthesis of bioactive molecules.

Chemical and Physical Properties

6-O-(tert-Butyldimethylsilyl)-D-glucal, also known as 6-O-TBDMS-D-glucal, is a derivative of D-glucal where the primary hydroxyl group at the C-6 position is protected by a tert-butyldimethylsilyl ether.

Property	Value
CAS Number	58871-09-3
Molecular Formula	C ₁₂ H ₂₄ O ₄ Si
Molecular Weight	260.40 g/mol
Appearance	White to off-white solid (predicted)
Solubility	Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Note: Some physical properties are predicted based on the characteristics of similar compounds due to the limited availability of specific experimental data in the searched literature.

For the closely related compound, Tri-O-(tert-butyldimethylsilyl)-D-glucal (CAS 79999-47-6), the following properties have been reported and can serve as an estimation:

Property	Value
Optical Rotation ([α]D)	-30° (c=1 in chloroform)
Refractive Index (n _{20/D})	1.456
Boiling Point	210 °C at 1.2 mmHg

| Density | 0.928 g/mL at 25 °C |

Synthesis of 6-O-(tert-Butyldimethylsilyl)-D-glucal

The synthesis of **6-O-(tert-Butyldimethylsilyl)-D-glucal** involves the selective protection of the primary hydroxyl group of D-glucal. The steric hindrance of the tert-butyldimethylsilyl group allows for preferential reaction at the less hindered C-6 hydroxyl group.

Experimental Protocol: Selective Silylation of D-Glucal

Materials:

- D-Glucal
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Imidazole
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Reaction Setup: To a solution of D-glucal (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) until all the imidazole has dissolved.
- Silylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of TBDMSCl (1.1 eq) in anhydrous DMF dropwise over 30 minutes.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
- Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO_3 solution, followed by brine.

- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford **6-O-(tert-Butyldimethylsilyl)-D-glucal** as a white solid.

Spectroscopic Data

While specific experimental spectra for **6-O-(tert-Butyldimethylsilyl)-D-glucal** are not readily available in the searched literature, the expected NMR chemical shifts can be predicted based on the structure and data from similar compounds.

Expected ^1H NMR (CDCl_3 , 400 MHz) δ (ppm):

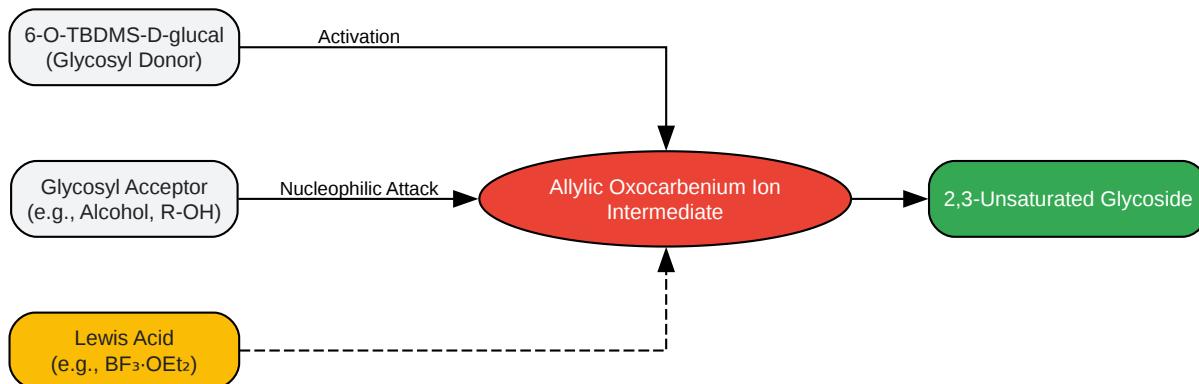
- H-1: ~6.4 (d, $J \approx 6.0$ Hz)
- H-2: ~4.8 (dd, $J \approx 6.0, 2.0$ Hz)
- H-3, H-4, H-5: 3.8 - 4.2 (m)
- H-6a, H-6b: 3.6 - 3.8 (m)
- Si-C(CH_3)₃: ~0.9 (s, 9H)
- Si-(CH_3)₂: ~0.1 (s, 6H)

Expected ^{13}C NMR (CDCl_3 , 100 MHz) δ (ppm):

- C-1: ~145
- C-2: ~100
- C-3, C-4, C-5: 65 - 80
- C-6: ~64
- Si-C(CH_3)₃: ~26
- Si-C(CH_3)₃: ~18

- Si-(CH₃)₂: ~5

Applications in Drug Development and Organic Synthesis

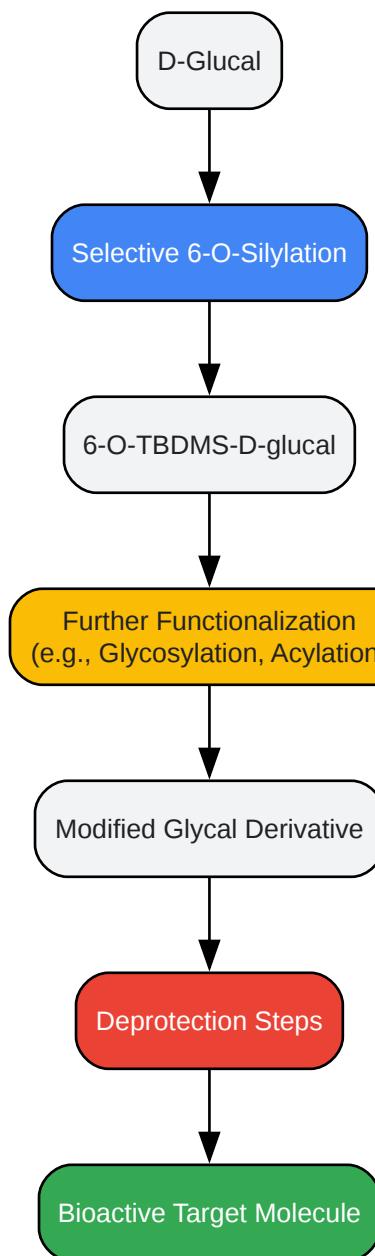

6-O-(tert-Butyldimethylsilyl)-D-glucal is a key intermediate in the synthesis of complex carbohydrates and glycoconjugates with potential therapeutic applications. The silyl protecting group at the C-6 position allows for regioselective modifications at other positions of the sugar ring.

Glycosylation Reactions and Oligosaccharide Synthesis

The primary application of 6-O-TBDMS-D-glucal is as a glycosyl donor in glycosylation reactions to form O-glycosidic bonds. The double bond between C-1 and C-2 allows for electrophilic activation and subsequent reaction with a glycosyl acceptor.

Ferrier Rearrangement: A common reaction involving glycals is the Ferrier rearrangement, which is a Lewis acid-catalyzed reaction of a glycal with an alcohol to form a 2,3-unsaturated glycoside. The stereochemical outcome of this reaction can be influenced by the protecting groups on the glycal. The bulky TBDMS group at C-6 can influence the conformation of the pyranoid ring and, consequently, the facial selectivity of the nucleophilic attack.

The workflow for a typical Ferrier glycosylation using 6-O-TBDMS-D-glucal is depicted below.


[Click to download full resolution via product page](#)

Caption: Workflow of a Ferrier Glycosylation Reaction.

Synthesis of Bioactive Molecules

Silylated sugars, including derivatives of D-glucal, are instrumental in the synthesis of various bioactive molecules, including certain classes of antibiotics, antiviral, and anticancer agents. The ability to selectively protect and deprotect hydroxyl groups is crucial in the multi-step synthesis of these complex natural products and their analogues. The introduction of the TBDMS group at the C-6 position of D-glucal provides a stable protecting group that can be removed under specific conditions, typically using fluoride reagents like tetrabutylammonium fluoride (TBAF), without affecting other protecting groups like acetates or benzoates. This orthogonality is a key principle in modern synthetic carbohydrate chemistry.

The general workflow for utilizing a selectively protected glycal in the synthesis of a target molecule is outlined below.

[Click to download full resolution via product page](#)

Caption: General Synthetic Workflow Utilizing 6-O-TBDMS-D-glucal.

Conclusion

6-O-(tert-Butyldimethylsilyl)-D-glucal is a valuable and versatile intermediate in carbohydrate synthesis. Its selective protection at the C-6 position allows for a wide range of chemical manipulations at the remaining hydroxyl groups and the enol ether functionality. This strategic protection is crucial for the construction of complex oligosaccharides and glycoconjugates,

which are of significant interest in drug discovery and development. The methodologies and data presented in this guide provide a foundational resource for researchers and scientists working in the field of glycochemistry.

- To cite this document: BenchChem. [An In-depth Technical Guide to 6-O-(tert-Butyldimethylsilyl)-D-glucal]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1600733#what-is-6-o-tert-butyldimethylsilyl-d-glucal\]](https://www.benchchem.com/product/b1600733#what-is-6-o-tert-butyldimethylsilyl-d-glucal)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com